An In-depth Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS No. 113583-35-0)
An In-depth Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS No. 113583-35-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis methodologies with experimental protocols, and explores its primary applications. Safety and handling information are also included to ensure proper laboratory practices.
Introduction
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, with CAS number 113583-35-0, is a pyrimidine derivative recognized for its role as a versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring a pyrimidine core with two methoxy groups and a methylsulfonyl group, makes it a valuable precursor for the synthesis of a variety of bioactive molecules.[1][2][3] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | References |
| CAS Number | 113583-35-0 | [4] |
| Molecular Formula | C₇H₁₀N₂O₄S | [1][4][5][6] |
| Molecular Weight | 218.23 g/mol | [1][4][5][6] |
| Appearance | White to off-white/light yellow solid/crystalline powder | [1][5][6] |
| Melting Point | 128 - 133 °C | [1][5] |
| Purity | ≥97-98% (GC/HPLC) | [1][6] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [5][6] |
| Storage | Store at room temperature in a dry, well-ventilated place. Some sources recommend refrigeration. | [1][5][7] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH).[8]
-
¹³C NMR (400 MHz, CDCl₃): δ (ppm) 171.30, 171.06, 85.53, 53.40, 14.14.[8]
Synthesis and Experimental Protocols
The synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is well-documented, with several methods reported in the literature. A common and efficient route involves the oxidation of its methylthio precursor, 4,6-dimethoxy-2-methylthiopyrimidine.[5][8]
Synthesis Workflow
The following diagram illustrates a typical two-step synthesis process starting from 2-chloro-4,6-dimethoxypyrimidine.
Caption: A two-step synthesis route to produce 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine [8]
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.
-
The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Yield: 17.8 g (95.6%).[8]
Protocol 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [8]
-
A mixture of 2-methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
-
To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45°C.
-
Stirring is continued at 55°C for an additional 4 hours.
-
The reaction mixture is then processed to isolate the final product.
-
Yield: Approximately 95%.[8]
Another reported method involves the synthesis from 2-thiobarbituric acid via methylation with dimethyl sulfate, followed by oxidation.[9]
Applications
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a crucial intermediate in the synthesis of various commercial and investigational compounds.
Agrochemicals
The primary application of this compound is in the agrochemical industry as a key intermediate for herbicides.[8][10][11] It is a building block for pyrimidinyloxybenzoic acid herbicides, which act by inhibiting acetolactate synthase (ALS), an essential enzyme in plants for the synthesis of branched-chain amino acids.[8]
Examples of Herbicides:
-
Bispyribac Sodium: An effective herbicide used for the control of a broad spectrum of weeds in rice crops.[8]
-
Pyribenzoxim: Another herbicide in the same class.[8]
Logical Relationship in Herbicide Synthesis
Caption: The role of the title compound as a precursor to ALS-inhibiting herbicides.
Pharmaceuticals
In the pharmaceutical sector, this pyrimidine derivative serves as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its structural motifs are found in molecules being investigated for various biological activities.
-
Endothelin-A Receptor Antagonists: It has been used in the preparation of nonpeptidic endothelin-A receptor antagonists.[5][12]
-
General Drug Discovery: The compound is utilized in medicinal chemistry to explore efficacy in targeting specific biological pathways.[1]
Safety and Handling
Proper safety precautions are necessary when handling 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The following table summarizes the key hazard information and recommended personal protective equipment (PPE).
| Hazard Information | Precautionary Measures and PPE |
| Causes skin irritation (H315).[4][13] | Handle with chemical-impermeable gloves. Wash hands and any exposed skin thoroughly after handling.[7][13] |
| Causes serious eye irritation (H319).[4][13] | Wear tightly fitting safety goggles with side-shields.[13] |
| May cause respiratory irritation (H335).[4][13] | Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[7][13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][14][15] Skin: Wash with plenty of soap and water.[7][14][15] Inhalation: Move victim to fresh air.[7][13][14][15] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[7][13]
Conclusion
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a high-value chemical intermediate with well-established applications in the synthesis of herbicides and potential use in the development of pharmaceuticals. Its efficient and high-yielding synthesis routes make it a commercially important compound. This guide provides essential technical information to aid researchers and developers in utilizing this versatile molecule in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 113583-35-0: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 6. agrochemx.com [agrochemx.com]
- 7. fishersci.com [fishersci.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - Skyrun Industrial [chinaskyrun.com]
- 11. nbinno.com [nbinno.com]
- 12. scbt.com [scbt.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
